sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
Sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that features a bromopyridine moiety linked to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine in the presence of a suitable solvent such as nitrobenzene.
Formation of Triazole Ring: The bromopyridine derivative is then reacted with sodium azide and an appropriate alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring.
Industrial Production Methods: Large-scale production of this compound may involve optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line monitoring can enhance the efficiency and scalability of the synthesis .
Types of Reactions:
Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, alkyl halides, and amines.
Cycloaddition: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions, with solvents like tetrahydrofuran (THF) or acetonitrile.
Major Products:
Substituted Pyridines: Products from nucleophilic substitution reactions include various substituted pyridine derivatives.
Heterocyclic Compounds: Cycloaddition reactions yield complex heterocyclic compounds with potential biological activity.
Chemistry:
Building Block: this compound is used as a building block in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development:
Industry:
Mechanism of Action
The mechanism of action of sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in halogen bonding with target proteins, while the triazole ring can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
3-(5-Bromopyridin-3-yl)-1H-1,2,4-triazole: A closely related compound with similar structural features.
5-Bromopyridine-3-carboxylic acid: Another bromopyridine derivative with different functional groups.
Uniqueness: Sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate is unique due to the combination of the bromopyridine and triazole moieties, which confer distinct chemical reactivity and biological activity . This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
2648941-62-0 |
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Molecular Formula |
C8H4BrN4NaO2 |
Molecular Weight |
291 |
Purity |
95 |
Origin of Product |
United States |
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